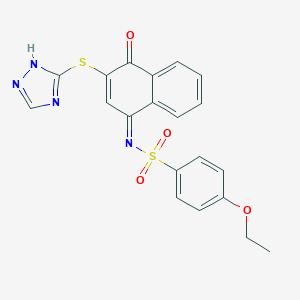![molecular formula C16H17NO7S B280876 5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)
5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid, commonly known as DBM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DBM belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mecanismo De Acción
The mechanism of action of DBM is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegenerative diseases. DBM has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, DBM has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
DBM has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DBM has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, DBM has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, DBM also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility in certain solvents. Additionally, the mechanism of action of DBM is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of DBM. One potential direction is the development of DBM analogs with improved pharmacological properties. Another potential direction is the investigation of the role of DBM in other disease conditions, such as autoimmune diseases and metabolic disorders. Additionally, the mechanism of action of DBM could be further elucidated to better understand its therapeutic potential. Overall, DBM has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DBM involves the reaction of 5-amino-2-methoxybenzoic acid with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of DBM as a white solid with a melting point of 240-242°C.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DBM has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. Additionally, DBM has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C16H17NO7S |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
5-[(2,5-dimethoxyphenyl)sulfamoyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C16H17NO7S/c1-22-10-4-6-15(24-3)13(8-10)17-25(20,21)11-5-7-14(23-2)12(9-11)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Clave InChI |
NDHTZOKAIHEIFY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)
![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)

![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280817.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)